3-((3-Hydroxypropyl)amino)propanamide oxalate

CAS No.: 1201633-44-4

Cat. No.: VC2804928

Molecular Formula: C8H16N2O6

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1201633-44-4 |

|---|---|

| Molecular Formula | C8H16N2O6 |

| Molecular Weight | 236.22 g/mol |

| IUPAC Name | 3-(3-hydroxypropylamino)propanamide;oxalic acid |

| Standard InChI | InChI=1S/C6H14N2O2.C2H2O4/c7-6(10)2-4-8-3-1-5-9;3-1(4)2(5)6/h8-9H,1-5H2,(H2,7,10);(H,3,4)(H,5,6) |

| Standard InChI Key | ASKGERVAJRTARQ-UHFFFAOYSA-N |

| SMILES | C(CNCCC(=O)N)CO.C(=O)(C(=O)O)O |

| Canonical SMILES | C(CNCCC(=O)N)CO.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Structure

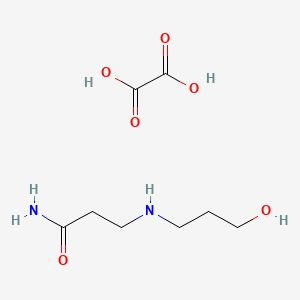

3-((3-Hydroxypropyl)amino)propanamide oxalate is registered in the PubChem database with CID 44236858. The compound was first added to the database on October 19, 2009, with the most recent modification on April 5, 2025 . The molecular structure consists of a propanamide group connected to a 3-hydroxypropylamine through a secondary amine linkage, forming a salt with oxalic acid.

Structural Identifiers

The chemical structure can be identified through various chemical notations and identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 3-((3-Hydroxypropyl)amino)propanamide oxalate

| Identifier Type | Value |

|---|---|

| PubChem CID | 44236858 |

| Molecular Formula | C8H16N2O6 |

| Molecular Weight | 236.22 g/mol |

| IUPAC Name | 3-(3-hydroxypropylamino)propanamide;oxalic acid |

| SMILES | C(CNCCC(=O)N)CO.C(=O)(C(=O)O)O |

| InChI | InChI=1S/C6H14N2O2.C2H2O4/c7-6(10)2-4-8-3-1-5-9;3-1(4)2(5)6/h8-9H,1-5H2,(H2,7,10);(H,3,4)(H,5,6) |

| InChIKey | ASKGERVAJRTARQ-UHFFFAOYSA-N |

The compound can also be referred to by several synonyms, including:

-

3-((3-Hydroxypropyl)amino)propanamide oxalate

-

3-(3-hydroxypropylamino)propanamide;oxalic acid

-

N3-(3-Hydroxypropyl)-beta-alaninamide ethanedioate(salt)

Component Compounds

3-((3-Hydroxypropyl)amino)propanamide oxalate consists of two component compounds:

Physical and Chemical Properties

The physical and chemical properties of 3-((3-Hydroxypropyl)amino)propanamide oxalate are largely determined by its molecular structure, particularly the presence of multiple functional groups that influence its solubility, reactivity, and intermolecular interactions.

General Properties

While specific experimental physicochemical data for this compound is limited in the available literature, the following properties can be inferred based on its structure:

Table 2: Predicted Physical and Chemical Properties

| Property | Expected Value/Characteristic | Basis for Prediction |

|---|---|---|

| Physical State | Crystalline solid | Typical for organic oxalate salts |

| Solubility | Soluble in water; limited solubility in non-polar solvents | Presence of polar functional groups and salt form |

| Hydrogen Bonding Potential | High | Contains hydroxyl, amine, and amide groups |

| Acid-Base Behavior | Weakly basic amine component; acidic oxalate component | Chemical structure |

| Stability | Stable under standard conditions | Similar to related compounds |

Structural Features and Reactivity

The compound possesses several key functional groups that contribute to its chemical behavior:

-

Secondary amine (R2NH): Can participate in nucleophilic reactions and hydrogen bonding

-

Primary amide (CONH2): Capable of hydrogen bonding and hydrolysis under appropriate conditions

-

Primary alcohol (CH2OH): Can undergo oxidation and participate in hydrogen bonding

-

Oxalate counterion: Contributes to crystallinity and solubility properties

Structural Comparison with Related Compounds

Comparing 3-((3-Hydroxypropyl)amino)propanamide oxalate with related compounds provides insights into its potential properties and applications.

Comparison with the Hydrochloride Analogue

Table 3: Comparison with Structurally Related Compound

| Characteristic | 3-((3-Hydroxypropyl)amino)propanamide oxalate | 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride |

|---|---|---|

| Molecular Formula | C8H16N2O6 | C6H15ClN2O2 |

| Molecular Weight | 236.22 g/mol | 182.65 g/mol |

| PubChem CID | 44236858 | 56832093 |

| Amine Group | Secondary amine | Primary amine |

| Counterion | Oxalate | Chloride |

| CAS Number | 1201633-44-4 | 1220034-67-2 |

| Created in PubChem | October 19, 2009 | March 8, 2012 |

The difference in counterions (oxalate vs. chloride) likely affects crystallinity, solubility, and stability, while the difference in the amine group (secondary vs. primary) would impact reactivity and hydrogen bonding patterns .

| Spectroscopic Method | Expected Features | Characteristic Assignments |

|---|---|---|

| IR Spectroscopy | 3300-3500 cm⁻¹ 3200-3600 cm⁻¹ 1630-1690 cm⁻¹ 1700-1750 cm⁻¹ 1050-1150 cm⁻¹ | N-H stretching O-H stretching Amide C=O stretching Oxalate C=O stretching C-O stretching |

| ¹H NMR | 1.5-2.0 ppm 2.3-2.6 ppm 2.6-3.0 ppm 3.3-3.6 ppm 3.6-3.8 ppm 5.5-6.5 ppm 7.0-8.0 ppm | Central CH₂ protons CH₂CO protons CH₂N protons CH₂OH protons OH proton NH₂ protons NH and COOH protons |

| ¹³C NMR | 25-40 ppm 40-50 ppm 55-65 ppm 160-170 ppm 170-180 ppm | Aliphatic CH₂ carbons CH₂N carbons CH₂OH carbon Oxalate C=O carbons Amide C=O carbon |

| Mass Spectrometry | m/z 149 m/z 132 m/z 114 m/z 89 | [M-C₂H₂O₄+H]⁺ (parent amine) [M-C₂H₂O₄-NH₃+H]⁺ [M-C₂H₂O₄-NH₃-H₂O+H]⁺ Oxalate-related fragment |

Current Research Directions and Future Perspectives

The search results indicate several active research areas involving compounds with structural similarities to 3-((3-Hydroxypropyl)amino)propanamide oxalate.

Blood-Brain Barrier Penetration Research

One significant research direction involves optimizing compounds for blood-brain barrier penetration, which is crucial for neurological applications. Researchers are investigating:

"The traditional PAMPA assay was developed as a useful low-cost tool for assessing potential passive membrane permeability for drug-like compounds... BBB-PAMPA was developed and was found to possess [improved properties]" .

The structural features of 3-((3-Hydroxypropyl)amino)propanamide oxalate, particularly its balanced hydrophilic-lipophilic properties, make it potentially relevant to this research area.

MDR1 Efflux Transporter Interactions

Another important research direction involves understanding and minimizing interactions with efflux transporters:

"MDR1 Recognition. It was hoped that the best low TPSA candidates from this assay may serve as new templates for further development" .

The moderate molecular weight and careful balance of polar functional groups in 3-((3-Hydroxypropyl)amino)propanamide oxalate could make it a candidate for investigation in this context.

Future Research Possibilities

Potential future research directions for 3-((3-Hydroxypropyl)amino)propanamide oxalate include:

-

Systematic exploration of structure-activity relationships through synthesis and testing of derivatives

-

Investigation of its potential as a building block for more complex bioactive molecules

-

Evaluation of its properties regarding blood-brain barrier penetration

-

Assessment of potential biological activities, particularly in contexts suggested by structurally related compounds

-

Exploration of alternative salt forms to modulate physical properties and biological behavior

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume